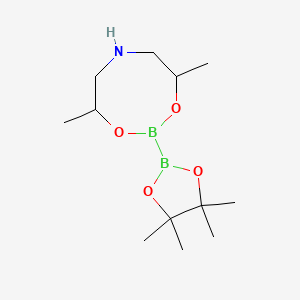
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane
描述
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane, also known as DMTDDB, is a synthetic compound with potential applications in a variety of scientific research areas. DMTDDB is a boron-containing heterocyclic compound consisting of an oxazaborocane ring system with two methyl substituents. It is a colorless, odorless, and thermally stable solid at room temperature. The compound has been studied for its potential as a reagent, catalyst, and inhibitor in organic synthesis as well as its biochemical and physiological effects.
科学研究应用
Synthesis and Characterization
- Research on compounds related to 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane has focused on their synthesis and structural characterization. For instance, compounds with similar structures have been synthesized and characterized using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to confirm the molecular structure, demonstrating consistency with X-ray diffraction results (Liao et al., 2022); (Wu et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes, including compounds structurally similar to the target compound, have been synthesized for detecting hydrogen peroxide (H2O2). These probes show varied fluorescence responses towards H2O2, which is crucial for applications in biological and chemical sensing (Lampard et al., 2018).
Crystal Structure and Physicochemical Properties
- Studies have also delved into the crystal structure and DFT study of related boric acid ester intermediates. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties, which are essential for understanding the behavior and potential applications of these compounds (Huang et al., 2021); (Huang et al., 2021).
Borylation Methods
- The development of borylation methods using compounds similar to the target compound has been explored. These methods are significant for creating derivatives of arylbromides, which have applications in organic synthesis and medicinal chemistry (Takagi & Yamakawa, 2013).
Application in Sensing and Imaging
- Applications in sensing and imaging have been explored, where boron-containing compounds are utilized for detecting substances like benzoyl peroxide in real samples and for fluorescence imaging in biological systems (Tian et al., 2017).
Polymer Synthesis and Nanoparticle Formation
- The use of related boron compounds in polymer synthesis and the formation of nanoparticles has been investigated. These applications are critical in materials science for developing new materials with unique properties like fluorescence and stability (Fischer et al., 2013).
属性
IUPAC Name |
4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLQSAGCEMHFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



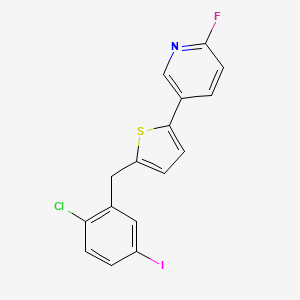
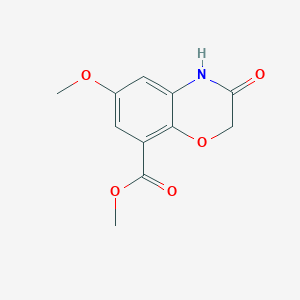
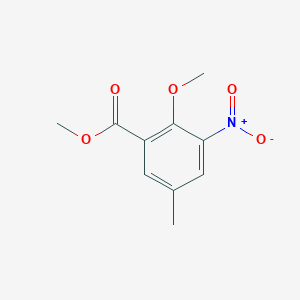
![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)
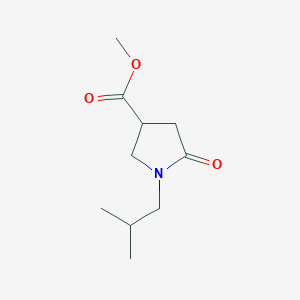
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
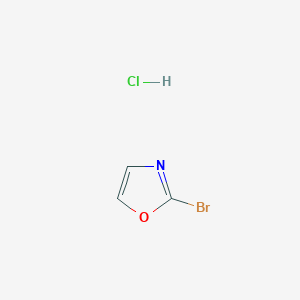
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
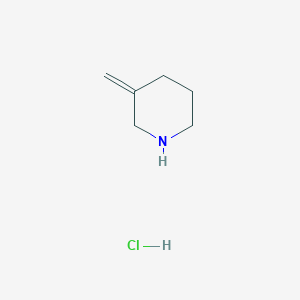
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
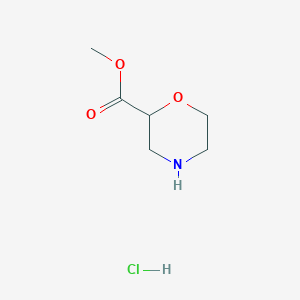
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)